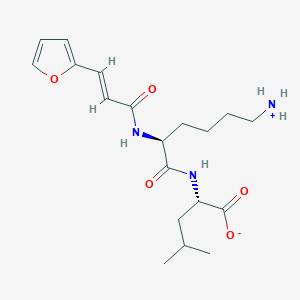

FA-Lys-Leu-OH

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-6-amino-2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]hexanoyl]amino]-4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O5/c1-13(2)12-16(19(25)26)22-18(24)15(7-3-4-10-20)21-17(23)9-8-14-6-5-11-27-14/h5-6,8-9,11,13,15-16H,3-4,7,10,12,20H2,1-2H3,(H,21,23)(H,22,24)(H,25,26)/b9-8+/t15-,16-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRXYEFZDLANHTQ-FHQWLQQXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CCCCN)NC(=O)C=CC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)/C=C/C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Analytical Characterization Techniques in Furanacryloyl Lys Leu Oh Research

Chromatographic Separations for Purity Assessment and Stereoisomer Analysis

Chromatography is the cornerstone for purifying and assessing the homogeneity of peptides. Various high-performance liquid chromatography (HPLC) techniques are employed to separate the target peptide from impurities and to resolve different stereoisomers.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful technique for the analysis of peptides, separating molecules based on their hydrophobicity. researchgate.net For FA-Lys-Leu-OH, this method is essential for assessing purity and for peptide mapping after enzymatic or chemical cleavage. The separation occurs as molecules partition between a nonpolar stationary phase (commonly C8 or C18 alkyl chains bonded to silica) and a polar mobile phase. vscht.cz

Table 1: Representative RP-HPLC Conditions for Peptide Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 2.1-4.6 mm ID, 100-250 mm length, 1.7-5 µm particle size | Provides a nonpolar stationary phase for hydrophobic interactions. |

| Mobile Phase A | 0.1% TFA in Water | Aqueous phase for initial binding of the peptide to the column. |

| Mobile Phase B | 0.1% TFA in Acetonitrile (ACN) | Organic phase used to elute the peptide. |

| Gradient | 5-60% B over 30-60 minutes | Gradually increases hydrophobicity of the mobile phase to elute peptides. |

| Flow Rate | 0.2-1.0 mL/min | Controls the speed of the separation. |

| Detection | UV at 214 nm (peptide bond) and ~300 nm (furanacryloyl group) | Monitors the elution of peptides and the specific chromophore. |

The synthesis of peptides from chiral amino acids (L- or D-isomers) necessitates methods to confirm the stereochemical integrity of the final product. Chiral HPLC is used to separate enantiomers and diastereomers. For this compound, which can exist in multiple stereoisomeric forms (e.g., L-Lys/L-Leu, L-Lys/D-Leu, D-Lys/L-Leu, D-Lys/D-Leu), chiral HPLC is critical to ensure the correct diastereomer has been synthesized and to quantify any racemization that may have occurred. acs.org

This separation can be achieved in two main ways: using a chiral stationary phase (CSP) or by derivatizing the peptide with a chiral derivatizing agent to form diastereomers that can be separated on a standard RP-HPLC column. mdpi.comscience.gov CSPs, such as those based on polysaccharides or Pirkle-type phases, create transient diastereomeric complexes with the enantiomers, leading to different retention times. mdpi.commdpi.com For example, a method might use a Crownpak CR-I(+) column to separate amino acid enantiomers after hydrolysis of the peptide. mdpi.com Alternatively, derivatization with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) allows for the separation and quantification of D- and L-amino acids in the peptide hydrolysate using standard RP-HPLC. mdpi.com

Supercritical fluid chromatography (SFC) is an alternative chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. tandfonline.com SFC can offer faster separations and is considered a "green" technology due to reduced organic solvent consumption. tandfonline.com For peptides like this compound, SFC can be a powerful tool, particularly when coupled with mass spectrometry. perlan.com.pl

The mobile phase in SFC typically consists of supercritical CO2 mixed with a polar organic modifier, such as methanol, and additives like triethylamine (B128534) (TEA) or formic acid (FA) to improve peak shape and elution of polar compounds. mdpi.com The technique has been successfully applied to the separation of both small and large peptides, including di- and tri-amino acids. perlan.com.pl The separation is often based on normal-phase principles, where polar compounds are retained longer on polar stationary phases. shimadzu.com SFC has also been shown to be effective for chiral separations of protected amino acids and peptides. mdpi.commdpi-res.com

Chiral High-Performance Liquid Chromatography (Chiral HPLC) for Enantioseparation

Mass Spectrometry-Based Characterization (e.g., LC-MS for Structural Confirmation)

Mass spectrometry (MS) is an indispensable tool for peptide characterization, providing precise molecular weight information and structural confirmation. When coupled with liquid chromatography (LC-MS), it allows for the analysis of complex mixtures, correlating the chromatographic peaks with specific molecular masses. researchgate.netfrontiersin.org

For this compound, an LC-MS analysis would confirm the successful synthesis by matching the experimentally determined mass with the calculated theoretical mass. High-resolution mass spectrometers (e.g., Orbitrap or TOF) can provide mass accuracy within a few parts per million (ppm), confirming the elemental composition. nih.gov

Furthermore, tandem mass spectrometry (MS/MS) is used to sequence the peptide. The parent ion corresponding to this compound is isolated and fragmented, typically via collision-induced dissociation (CID), to produce a series of fragment ions (b- and y-ions). The mass differences between these fragment ions correspond to specific amino acid residues, allowing for the confirmation of the Lys-Leu sequence. Newer fragmentation techniques like electron-activated dissociation (EAD) can even differentiate between isomers like leucine (B10760876) and isoleucine by inducing side-chain fragmentation. sciex.com

Spectroscopic Methods for Conformational and Interaction Studies (e.g., Circular Dichroism)

Circular Dichroism (CD) spectroscopy is a widely used method to study the secondary structure of peptides and proteins in solution. nih.gov CD measures the differential absorption of left- and right-circularly polarized light by chiral molecules, which is highly sensitive to the peptide's conformation. nih.gov

For a small dipeptide like this compound, the CD spectrum in the far-UV region (190-250 nm) would likely be dominated by signals from the peptide bonds and the furanacryloyl chromophore. While small linear peptides in aqueous solution often exist as a flexible ensemble of random coil structures, the presence of the bulky furanacryloyl group and the potential for intramolecular interactions could induce a preference for certain conformations. pnas.orgnih.gov By recording CD spectra under various conditions (e.g., different solvents, temperatures), one can gain insight into the conformational flexibility and stability of the peptide. For instance, the addition of solvents like trifluoroethanol (TFE) can promote the formation of ordered structures like α-helices or β-turns, which would be reflected in characteristic changes in the CD spectrum. nih.govnih.gov

Table 2: Characteristic CD Signals for Peptide Secondary Structures

| Secondary Structure | Positive Bands (nm) | Negative Bands (nm) |

|---|---|---|

| α-Helix | ~192 | ~208, ~222 |

| β-Sheet | ~195 | ~218 |

| Random Coil | ~212 | ~195 |

Note: These are general values and can be influenced by peptide sequence and solvent conditions. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Dynamic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides the most detailed information about the three-dimensional structure and dynamics of peptides at the atomic level. nih.gov For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments in a suitable solvent (like DMSO-d6 or water) would be performed. rug.nlmdpi.com

1D proton (¹H) NMR spectra can confirm the presence of all expected protons in the molecule and provide initial structural clues through chemical shifts and coupling constants. mdpi.compnas.org 2D NMR techniques, such as TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign all proton signals to specific residues and to determine spatial proximities between protons.

TOCSY experiments identify protons that are part of the same amino acid spin system (e.g., all the protons within the lysine (B10760008) side chain). rug.nl

NOESY experiments detect protons that are close to each other in space (typically < 5 Å), even if they are far apart in the sequence. These through-space correlations are crucial for determining the peptide's three-dimensional fold and conformation. rug.nlsci-hub.se

By analyzing the chemical shifts, coupling constants, and NOE patterns, a detailed picture of the preferred solution conformation of this compound can be constructed. Temperature coefficient studies of the amide proton chemical shifts can also reveal the presence of intramolecular hydrogen bonds, which are key elements of stable secondary structures. pnas.org

Table of Compounds

| Abbreviation/Name | Full Chemical Name |

|---|---|

| This compound | Furanacryloyl-Lysyl-Leucine |

| ACN | Acetonitrile |

| TFA | Trifluoroacetic Acid |

| TEA | Triethylamine |

| FA | Formic Acid |

| FDAA | 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide |

| TFE | Trifluoroethanol |

| DMSO-d6 | Deuterated Dimethyl Sulfoxide |

Biochemical and Cellular Mechanisms of Furanacryloyl Lys Leu Oh

Enzyme Substrate Specificity and Catalytic Mechanisms

Enzyme-substrate specificity is the capacity of an enzyme to bind to and catalyze a reaction for a particular substrate. tutorchase.com This specificity arises from the unique three-dimensional structure of the enzyme's active site, which complements the shape and chemical properties of its substrate. tutorchase.com FA-peptides are frequently used to probe this specificity in various proteases.

Thermolysin, a thermostable neutral metalloproteinase from Bacillus thermoproteolyticus, and related enzymes like Bacillus subtilis neutral protease and Pseudomonas aeruginosa elastase (LasB), belong to the M4 family of metalloproteases. mdpi.comnih.govworthington-biochem.com These enzymes are zinc-dependent endopeptidases known to preferentially cleave peptide bonds on the N-terminal side of large, hydrophobic amino acid residues such as leucine (B10760876), isoleucine, and phenylalanine. worthington-biochem.comresearchgate.net

Pseudomonas aeruginosa Elastase (LasB): This enzyme is a major virulence factor for the opportunistic pathogen P. aeruginosa. mdpi.complos.org It degrades a wide array of host proteins, including elastin, collagen, and components of the immune system. plos.orgmdpi.com The S1' subsite of the enzyme's active pocket shows a preference for bulky aromatic or hydrophobic side chains, while the S2' pocket can accommodate a broader range of residues, with a preference for bulky hydrophobic side chains. mdpi.com

Bacillus subtilis Neutral Protease: This enzyme shares structural homology with thermolysin. nih.govworthington-biochem.com Its stability and activity are influenced by hydrophobic interactions within its structure. For example, the C-terminal leucine residue plays a crucial role in maintaining thermal stability by fitting into a hydrophobic pocket. nih.gov Like thermolysin, it hydrolyzes peptide bonds involving non-polar amino acid residues. worthington-biochem.com

Pseudomonas aeruginosa Aminopeptidase (B13392206) (PaAP): This secreted exopeptidase removes amino acids from the N-terminus of peptides and proteins, with a preference for leucine and lysine (B10760008). mdpi.comnih.gov Studies on recombinant PaAP have confirmed its kinetic preference for substrates with N-terminal lysine over leucine. plos.org

The peptide FA-Lys-Leu-OH, containing a lysine residue followed by a hydrophobic leucine residue, represents a potential substrate for these types of enzymes, particularly for aminopeptidases that recognize N-terminal lysine and for endopeptidases that cleave at hydrophobic residues like leucine. A closely related compound, FA-Gly-Leu-Ala-OH, has been identified as a good substrate for thermolysin, Bacillus subtilis neutral protease, and Pseudomonas aeruginosa elastase. glpbio.com

Kinetic studies using furanacryloyl-peptides are essential for characterizing the substrate specificity and catalytic efficiency of proteases. scialert.netnih.govucsf.edu The parameters Michaelis constant (Kₘ), representing the substrate concentration at half-maximal velocity, and the catalytic rate constant (kꜙₐₜ), are determined to calculate the catalytic efficiency (kꜙₐₜ/Kₘ). scialert.net

For example, kinetic studies on a dipeptidyl carboxypeptidase from Escherichia coli (EcDCP) using a series of FA-tripeptides revealed a strong preference for phenylalanine at certain positions within the substrate. scialert.net

Table 1: Kinetic Parameters for Hydrolysis of FA-Peptides by E. coli Dipeptidyl Carboxypeptidase (EcDCP) Data sourced from Science Alert. scialert.net

| Substrate | Kₘ (mM) | kꜙₐₜ (s⁻¹) | kꜙₐₜ/Kₘ (mM⁻¹s⁻¹) |

|---|---|---|---|

| FA-Phe-Ala-Phe | 0.2 | 1218 | 5246 |

| FA-Phe-His-Leu | 0.3 | 857 | 2857 |

| FA-Phe-Gly-Gly | 0.5 | 501 | 1002 |

Similarly, studies on P. aeruginosa aminopeptidase (PaAP) using p-nitroanilide (pNA) derivatives, which function similarly to FA-peptides for kinetic assays, showed that Lys-pNA was the most efficiently hydrolyzed substrate compared to Leu-pNA, Arg-pNA, and Met-pNA. plos.org This indicates a preference for lysine at the N-terminus. plos.org

Table 2: Kinetic Parameters for Hydrolysis of Amino Acid-pNA Substrates by PaAP (AP56 variant) Data sourced from PLOS. plos.org

| Substrate | Kₘ (mM) | kꜙₐₜ (s⁻¹) | kꜙₐₜ/Kₘ (M⁻¹s⁻¹) |

|---|---|---|---|

| Lys-pNA | 0.08 | 1.83 | 22,875 |

| Leu-pNA | 0.21 | 1.48 | 7,048 |

| Arg-pNA | 0.26 | 0.59 | 2,269 |

| Met-pNA | 0.31 | 0.84 | 2,710 |

Interaction with Proteases and Aminopeptidases (e.g., Thermolysin, Bacillus subtilis Neutral Protease, Pseudomonas aeruginosa Elastase)

Molecular Interactions with Biological Membranes and Proteins

The ability of peptides to cross biological membranes is fundamental to their potential use as therapeutic delivery vehicles. This process involves initial binding to the membrane surface followed by translocation into the cell. nih.gov

The interaction of peptides with lipid membranes is largely dictated by the amino acid sequence, particularly the distribution of charged and hydrophobic residues. njit.edu Peptides with a net positive charge, conferred by residues like lysine or arginine, tend to bind more frequently to the negatively charged surface of cell membranes through electrostatic interactions. njit.edumdpi.com Hydrophobic residues, such as leucine, play a critical role in the subsequent insertion of the peptide into the non-polar core of the lipid bilayer. nih.gov The peptide this compound contains both a positively charged lysine and a hydrophobic leucine, suggesting it has the amphipathic characteristics necessary for membrane interaction.

Facilitated transport, or facilitated diffusion, is a form of passive transport where substances cross the plasma membrane with the aid of transmembrane proteins, such as channels or carriers. libretexts.orgkhanacademy.org This process does not require cellular energy and moves substances down their concentration gradient. libretexts.org Channel proteins form hydrophilic pores through the membrane, allowing polar molecules to pass, while carrier proteins bind to the specific substance, undergo a conformational change, and release it on the other side of the membrane. libretexts.orgkhanacademy.org While primarily associated with the transport of small molecules like glucose and ions, specialized peptide transporters could potentially facilitate the uptake of di- and tripeptides. rsc.org The translocation of this compound via such a mechanism would depend on the presence of a specific carrier protein that recognizes its structure.

Endocytosis is a major process by which cells internalize larger molecules and particles, including peptides. fiveable.mewikipedia.org It involves the engulfment of extracellular material by the cell membrane to form a vesicle. fiveable.me Several distinct endocytic pathways exist:

Clathrin-mediated Endocytosis: This pathway involves the protein clathrin, which assembles into a coat on the cytosolic side of the plasma membrane, stabilizing the formation of an inwardly budding vesicle. fiveable.meresearchgate.net It is often initiated by the binding of a ligand to a specific cell surface receptor. princeton.edu Many peptides and protein-peptide complexes are known to enter cells via this route. core.ac.uk

Caveolin-dependent Endocytosis: This process occurs in small, flask-shaped invaginations of the plasma membrane called caveolae, which are rich in the protein caveolin and cholesterol. researchgate.net It is a clathrin-independent pathway involved in cellular signaling and the uptake of certain molecules. frontiersin.org

Macropinocytosis: This is a non-specific, clathrin- and caveolin-independent process where the cell extends large membrane ruffles that fuse back on themselves, engulfing a large volume of extracellular fluid and solutes. fiveable.meresearchgate.net It is a major entry route for some cell-penetrating peptides (CPPs) and their cargo. core.ac.uk

The specific pathway utilized for the internalization of a furanacryloyl-peptide like this compound would depend on various factors including its size, charge, the cell type, and its potential interaction with specific surface receptors. wikipedia.orgfrontiersin.org

Considerations of Facilitated Transport

Protein-Protein Interaction Modulation by Furanacryloyl-Peptides

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, including signal transduction, cell proliferation, and apoptosis. nih.gov The modulation of these interactions presents a significant therapeutic opportunity. nih.govfrontiersin.org Peptides are considered ideal candidates for inhibiting PPIs because they can mimic protein surfaces to compete for binding. nih.gov Furanacryloyl-peptides, a class of modified peptides, have been investigated for their potential to modulate these critical interactions.

The introduction of a furanacryloyl group to a peptide can influence its binding affinity and specificity for target proteins. This modification can enhance the stability of the peptide and alter its conformational properties, which are crucial for effective interaction with the large and often flat surfaces involved in PPIs. mdpi.comosu.edu While direct studies on Furanacryloyl-Lys-Leu-OH are limited, the principles of peptide-based PPI inhibition suggest that it could be designed to interfere with specific cellular pathways by disrupting key protein complexes. mdpi.commdpi.com The design of such peptides often involves creating molecules that mimic the secondary structures, like α-helices, found at protein interfaces. mdpi.comrsc.org

| Peptide Type | Mechanism of PPI Modulation | Potential Applications |

| Linear Peptides | Competitive binding to protein interaction sites. nih.gov | Basic research, initial screening for inhibitors. nih.gov |

| Cyclic Peptides | Increased metabolic stability and defined conformation for better target engagement. mdpi.com | Therapeutic development due to improved stability and permeability. mdpi.com |

| Stapled Peptides | Constrained to maintain a specific secondary structure (e.g., α-helix) for enhanced binding affinity. rsc.orgexplorationpub.com | Targeting challenging PPIs in diseases like cancer. explorationpub.com |

| Furanacryloyl-Peptides | The furanacryloyl group can enhance stability and influence binding properties. | Research into novel PPI inhibitors with potentially improved characteristics. |

Interactions with Lipid-Binding Proteins and Serum Albumin

Lipid-Binding Proteins:

Lipid-binding proteins are crucial for the transport and regulation of lipids within cells. nih.gov These proteins often possess hydrophobic pockets that accommodate the nonpolar tails of lipids. plos.org The interaction between peptides and lipid-binding proteins can be influenced by the physicochemical properties of the peptide, including its hydrophobicity. The furanacryloyl group, with its aromatic and hydrophobic nature, could potentially facilitate interactions with the hydrophobic cavities of lipid-binding proteins. nih.gov For instance, some cytosolic lipid-binding proteins are targeted to the endoplasmic reticulum through interaction with VAP (vesicle-associated membrane protein-associated protein), often mediated by specific motifs. abo.fi While no direct evidence links Furanacryloyl-Lys-Leu-OH to these specific interactions, its amphipathic nature—possessing both hydrophobic (furanacryloyl, Leu) and hydrophilic (Lys) residues—suggests it could interact with proteins that bind to such molecules.

Serum Albumin:

Human serum albumin (HSA) is the most abundant protein in blood plasma and is known to bind a wide variety of molecules, including drugs, which affects their pharmacokinetics. nih.govmdpi.com The binding of compounds to HSA can increase their circulatory half-life. rsc.org HSA has two primary drug-binding sites with flexible architectures that can accommodate diverse chemical structures. nih.gov The interaction is often driven by a combination of hydrophobic and electrostatic forces. mdpi.com

The furanacryloyl moiety could contribute to the binding of Furanacryloyl-Lys-Leu-OH to albumin's hydrophobic pockets, while the charged lysine residue could engage in electrostatic interactions. The binding of various peptides and small molecules to albumin has been a strategy to improve their in vivo stability and delivery. rsc.orgpeptidetherapeutics.org

| Interacting Protein | Nature of Interaction | Significance |

| Lipid-Binding Proteins | Potential for hydrophobic interactions within binding pockets. plos.org | Could influence lipid metabolism or protein localization. |

| Human Serum Albumin (HSA) | Non-covalent binding within drug-binding sites, likely involving hydrophobic and electrostatic interactions. nih.govmdpi.com | Can affect the peptide's stability, and distribution in the body. rsc.orgpeptidetherapeutics.org |

Role in Cellular Signaling Pathways

Modulation of Signal Transduction Cascades

Peptide-based therapies are increasingly being explored for their ability to modulate cellular signaling pathways, which are often dysregulated in disease. burickcenter.comfrontiersin.org Peptides can act as activators or inhibitors of specific signaling cascades, thereby influencing cellular processes like inflammation, cell growth, and apoptosis. burickcenter.commdpi.com For example, bioactive peptides have been shown to modulate key signaling pathways such as the MAPK and NF-κB pathways, which are central to the inflammatory response. frontiersin.org

While specific studies on the direct effect of Furanacryloyl-Lys-Leu-OH on signal transduction are not widely available, the general mechanism for peptide modulators involves binding to cell surface receptors or intracellular signaling proteins. burickcenter.comnih.gov This interaction can trigger or block downstream events. The chemical structure of Furanacryloyl-Lys-Leu-OH, combining peptide and furanacryloyl elements, suggests it could be engineered to target specific components of signaling pathways. For instance, peptides can be designed to interfere with the protein-protein interactions that are essential for the propagation of signals within cascades like the MAPK pathway. mdpi.comnih.gov

Implications in Protein Homeostasis and Degradation Pathways (e.g., N-end rule pathway)

Protein homeostasis, or proteostasis, involves the regulation of protein synthesis, folding, and degradation. A key degradation pathway is the ubiquitin-proteasome system, which includes the N-end rule pathway. nih.gov This pathway determines the half-life of a protein based on the identity of its N-terminal amino acid residue. nih.govexpasy.org Certain N-terminal residues are recognized as "destabilizing," leading to ubiquitination and subsequent degradation by the proteasome. nih.govosti.gov

The N-end rule pathway can be modulated by small molecules, including dipeptides. nih.gov Intracellular dipeptides can either inhibit or activate the pathway by competing for binding to the N-recognins, the E3 ligases that recognize the N-degrons. nih.govyeastgenome.org For example, dipeptides with destabilizing N-terminal residues can act as competitive inhibitors. Given that Furanacryloyl-Lys-Leu-OH is a modified dipeptide derivative, it could theoretically interact with components of the N-end rule pathway. The presence of the bulky furanacryloyl group at the N-terminus would likely influence its recognition by N-recognins, potentially leading to modulation of the degradation of specific cellular proteins.

Research Applications and Probes Utilizing Furanacryloyl Lys Leu Oh

Furanacryloyl-Lys-Leu-OH as a Research Tool in Peptide Chemistry

In the field of peptide chemistry, FA-Lys-Leu-OH serves as a valuable entity for constructing and analyzing complex peptide structures and their functions.

Modified dipeptides like this compound are fundamental building blocks for the synthesis of novel and complex peptide structures. The process of solid-phase peptide synthesis (SPPS) allows for the incorporation of such unnatural or modified amino acid derivatives into a growing peptide chain, enabling the creation of peptides with tailored properties. The Lys-Leu sequence itself is of significant interest; peptides composed of repeating Lys-Leu units are known to form amphipathic β-strands that can self-assemble into higher-order structures. researchgate.net

By introducing the this compound unit into a peptide sequence, researchers can construct new molecular architectures, such as peptide dendrimers or cyclic peptides. researchgate.net The furanacryloyl group provides distinct characteristics, including enhanced hydrophobicity and a UV-active tag for easy detection and quantification, while the Lys-Leu motif can influence the peptide's secondary structure and interaction with biological membranes. researchgate.net This approach allows for the modular synthesis of peptide probes designed for specific research applications.

The modification of peptides with a furanacryloyl group is a key strategy for investigating structure-activity relationships (SAR). researchgate.net SAR studies aim to understand how the chemical structure of a molecule relates to its biological activity. By comparing the activity of an FA-modified peptide like this compound to its unmodified counterpart, researchers can determine the contribution of the furanacryloyl group to the peptide's function. researchgate.netmdpi.com

Table 1: Key Factors in Structure-Activity Relationship (SAR) of Bioactive Peptides

ucd.ie| Structural Feature | Influence on Bioactivity | Example Application / Finding | Citation |

|---|---|---|---|

| C-Terminal Amino Acids | Strongly influences binding affinity and specificity for enzymes like ACE. | ACE prefers inhibitors with hydrophobic amino acid residues at the three C-terminal positions. | |

| Hydrophobic Amino Acids (e.g., Leu) | Can enhance interaction with lipid-soluble free radicals and improve membrane interaction. | Presence of Leu residues in a peptide sequence was found to be important for antioxidant and ACE-inhibitory activity. |

Building Block for Novel Peptide Architectures and Derivatives

Utility in Understanding Enzyme-Substrate Recognition and Inhibition

This compound and related compounds are instrumental in elucidating the mechanisms of enzyme-substrate interactions and screening for enzyme inhibitors. The furanacryloyl chromophore is key to this utility, as its absorbance spectrum changes upon cleavage of the adjacent peptide bond, providing a continuous and quantitative measure of enzyme activity. researchgate.netresearchgate.net

This principle is widely applied in assays for various proteases. For example, a well-established substrate for collagenase is 2-furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine (FALGPA), where hydrolysis is monitored spectrophotometrically. nih.govacs.org Similarly, furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG) is a standard substrate for determining the activity of angiotensin-I-converting enzyme (ACE). researchgate.netnih.gov These assays are frequently used to screen for potential enzyme inhibitors; a compound that slows the rate of absorbance change is identified as an inhibitor. researchgate.netnih.gov The kinetics of this inhibition (e.g., competitive, non-competitive) can then be studied in detail to understand the inhibitor's mechanism of action. researchgate.net Therefore, this compound can be employed as a potential substrate to study peptidases that recognize the Lys-Leu cleavage site, enabling high-throughput screening for novel inhibitors. researchgate.net

Table 2: Furanacryloyl-Peptides as Enzyme Substrates

researchgate.netnih.gov| Enzyme | Furanacryloyl-Peptide Substrate | Citation |

|---|---|---|

| Angiotensin-Converting Enzyme (ACE) | Furanacryloyl-L-phenylalanylglycyl-glycine (FAPGG) | |

| Collagenase | 2-Furanacryloyl-L-leucylglycyl-L-prolyl-L-alanine (FALGPA) |

Development of Targeted Delivery Systems for Research Cargo

The unique properties of this compound make it a candidate for the development of systems that deliver molecules to specific locations within a cell, a critical need for creating advanced biological probes and research tools.

A significant challenge in cell biology is delivering research cargo, such as fluorescent dyes or nanoparticles, across the cell membrane. Peptides composed of alternating cationic (positively charged) and hydrophobic amino acids are known to interact with and permeabilize cell membranes. researchgate.net The Lys-Leu motif fits this pattern, with lysine (B10760008) providing the positive charge and leucine (B10760876) providing the hydrophobicity. researchgate.net This amphipathic character can facilitate the peptide's entry into cells.

Furthermore, the furanacryloyl group contributes additional hydrophobicity to the N-terminus, which may further enhance its interaction with the lipid bilayer of the cell membrane. In research settings, this compound could be conjugated to a cargo molecule that cannot easily enter cells on its own. The peptide portion would then act as a delivery vehicle, enhancing the cellular uptake of the attached cargo in in vitro models. acs.org The efficiency of this uptake can be studied using techniques like fluorescence microscopy or flow cytometry, often in comparison to the cargo alone. acs.org

Beyond simply entering a cell, directing a research probe to a specific organelle is a major goal in probe design. This is often accomplished by incorporating short peptide sequences known as targeting signals. ucl.ac.ukmhmedical.com Intriguingly, sequences containing Lys-Leu have been identified as components of such signals. For instance, the sequence Ser-Lys-Leu is a well-known peroxisomal-matrix targeting sequence (PTS). ucl.ac.ukmhmedical.com More specifically, a tyrosine-based motif, Tyr-Glu-Lys-Leu, has been shown to act as an internalization sequence that directs proteins to the trans-Golgi network and endosomes. molbiolcell.org

This suggests that the Lys-Leu dipeptide within this compound could function as a recognition motif for intracellular sorting machinery. molbiolcell.org The furanacryloyl group itself can serve as a fluorescent reporter or as a stable chemical linker to attach other probes or research cargo. nih.govresearchgate.net By combining the targeting properties of the Lys-Leu sequence with the functional utility of the furanacryloyl group, this compound can be used as a scaffold to build sophisticated probes for visualizing or manipulating the Golgi apparatus or other subcellular compartments in living cells. ucl.ac.ukmolbiolcell.org

Table 3: Examples of Peptide-Based Intracellular Targeting Signals

ucl.ac.ukmhmedical.com| Target Organelle/Compartment | Signal Sequence Motif | Citation |

|---|---|---|

| Peroxisome | Ser-Lys-Leu (SKL) | |

| trans-Golgi Network / Endosomes | Tyr-Glu-Lys-Leu (YQKL) |

Enhancing Cellular Uptake in in vitro Research Models

Applications in Biomaterials Science for Academic Research

The design of advanced biomaterials often leverages the inherent properties of peptides to mimic the native extracellular matrix (ECM) and control cell-material interactions. deakin.edu.aumdpi.com Short peptides, particularly dipeptides, are increasingly recognized for their utility as building blocks for self-assembling nanostructures like hydrogels, which have applications in tissue engineering and drug delivery. dergipark.org.trscholaris.ca

The Lys-Leu motif within this compound is particularly suited for biomaterial design. Lysine's primary amine side chain can be used as a point for covalent attachment or cross-linking to form stable hydrogel networks. rsc.org Furthermore, its positive charge can mediate electrostatic interactions with negatively charged glycosaminoglycans or cell surfaces. Leucine, a hydrophobic amino acid, can drive the self-assembly of peptide structures through hydrophobic interactions, a key mechanism in the formation of many peptide-based biomaterials. frontiersin.org

In this context, this compound can serve a dual purpose. It can be incorporated as a structural component of a larger peptide-based biomaterial, or it can be used as a probe to monitor the biomaterial's behavior. The furanacryloyl group allows for the spectroscopic monitoring of the material's degradation by peptidases, as cleavage of the peptide would lead to a change in the local environment of the chromophore and a corresponding shift in its UV-Vis spectrum. mdpi.com This provides a method for studying the kinetics of biomaterial degradation in real-time. For instance, dipeptides containing Leucine and Lysine have demonstrated antioxidant and anti-aging properties in biological systems, suggesting that their incorporation into a biomaterial could confer bioactive properties. nih.gov

Table 1: Properties of Constituent Amino Acids Relevant to Biomaterials

| Amino Acid | Key Property | Potential Role in Biomaterials |

|---|---|---|

| Lysine (Lys) | Positively charged; Primary amine side-chain | Electrostatic interactions; Covalent cross-linking point; Enhancing cell adhesion. rsc.org |

| Leucine (Leu) | Hydrophobic; Bulky side-chain | Driving self-assembly via hydrophobic collapse; Interfacing with non-polar domains. frontiersin.org |

Table 2: Illustrative Spectroscopic Monitoring of a FA-Peptide-Based Hydrogel Degradation This table presents hypothetical data to illustrate the use of a furanacryloyl-peptide as a probe for enzymatic degradation of a biomaterial.

| Time (hours) | Enzyme Concentration | Absorbance at λmax | Interpretation |

|---|---|---|---|

| 0 | 0 U/mL | 0.850 | Intact hydrogel matrix |

| 1 | 10 U/mL | 0.815 | Initial enzymatic cleavage of FA-peptide |

| 4 | 10 U/mL | 0.670 | Progressive degradation of the matrix |

| 8 | 10 U/mL | 0.450 | Significant hydrogel degradation |

Probing Protein-Protein and Peptide-Membrane Interactions

Understanding the interactions between peptides and other biological macromolecules like proteins and lipid membranes is fundamental to cell biology and drug development. mdpi.commdpi.com Peptides modified with spectroscopic probes are powerful tools for these studies. genscript.comnih.gov The furanacryloyl group in this compound serves as such a probe, enabling researchers to monitor binding events and conformational changes. mdpi.com

Probing Protein-Protein Interactions (PPIs): Peptides are frequently used to mimic specific binding domains and can act as inhibitors or modulators of PPIs. nih.govbiorxiv.org If the Lys-Leu sequence is part of a recognition motif for a particular protein, this compound can be used as a probe in binding assays. A change in the absorption spectrum of the FA group upon binding to the protein's surface would indicate an interaction. This approach is valuable for screening libraries of small molecules for potential drugs that disrupt the PPI; a compound that successfully displaces the this compound probe from the protein's active site would cause the absorption spectrum to revert to that of the unbound state. This provides a straightforward, spectroscopic method for identifying potential therapeutic leads. mdpi.com

Probing Peptide-Membrane Interactions: The interaction of peptides with cell membranes is a critical process in many biological functions, including antimicrobial activity and cell signaling. mdpi.comnih.gov Peptides containing a combination of cationic (Lysine) and hydrophobic (Leucine) residues are known to be membrane-active. rsc.org The cationic Lysine can interact electrostatically with the negatively charged headgroups of phospholipids (B1166683) found in many bacterial membranes, while the hydrophobic Leucine can facilitate the insertion of the peptide into the non-polar lipid core. mdpi.com

This compound can be used to study these interactions with model membranes like liposomes or bicelles. The transfer of the peptide from an aqueous buffer to the hydrophobic environment of the lipid bilayer would alter the electronic environment of the FA chromophore, typically resulting in a spectral shift (either hypsochromic or bathochromic) and a change in absorbance intensity. By titrating liposomes into a solution of this compound and monitoring the spectral changes, researchers can determine key thermodynamic parameters such as the binding affinity (Ka) and the partition coefficient. rsc.org

Table 3: Hypothetical Spectroscopic Data for this compound as an Interaction Probe This table presents hypothetical data to illustrate how the spectroscopic properties of this compound might change in different molecular environments.

| Sample Condition | Environment | λmax (nm) | Relative Absorbance | Interpretation |

|---|---|---|---|---|

| 1 | Aqueous Buffer (pH 7.4) | 304 | 1.00 | Unbound peptide in a polar environment. |

| 2 | + Target Protein | 312 | 1.15 | Peptide bound to protein surface, indicating a change in the chromophore's local environment. mdpi.com |

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Strategies for Furanacryloyl-Peptides

The synthesis of furanacryloyl-peptides, including FA-Lys-Leu-OH, traditionally relies on established peptide synthesis methodologies. However, the future of this field lies in the development of more efficient, versatile, and scalable synthetic routes.

Current and Emerging Synthetic Approaches:

| Synthetic Strategy | Description | Key Advantages |

| Solid-Phase Peptide Synthesis (SPPS) | The dominant method for peptide synthesis, utilizing a resin support to assemble the peptide chain. Both Fmoc and Boc protection chemistries are commonly employed. mdpi.comnih.gov | Facilitates purification and automation. |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs in solution, which can be advantageous for large-scale production and for overcoming solubility issues encountered in SPPS. rsc.org | Scalability and suitability for certain complex peptides. rsc.org |

| Hybrid Approaches | Combines elements of both solid-phase and liquid-phase synthesis to leverage the benefits of each. | Can optimize the synthesis of long or difficult sequences. |

| Enzymatic Ligation | Utilizes enzymes to form peptide bonds, offering high specificity and mild reaction conditions. | High chemoselectivity and regioselectivity. |

| Click Chemistry | A class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups, offering new ways to modify and cyclize peptides. unito.it | Efficiency and functional group tolerance. nih.gov |

| Hydrophobic-Support Assisted Synthesis | Employs hydrophobic tags to aid in the purification of peptides synthesized in the liquid phase, potentially reducing costs and improving yields for complex structures. rsc.org | Overcomes challenges of traditional SPPS for certain peptides. rsc.org |

Future research will likely focus on optimizing these strategies for furanacryloyl-peptides. This includes the development of novel protecting groups that are compatible with the furanacryloyl moiety and the exploration of greener, more sustainable synthetic methods. The synthesis of peptide libraries with variations in the amino acid sequence alongside the furanacryloyl group will be crucial for structure-activity relationship (SAR) studies. nih.govfrontiersin.org

Advanced Computational Modeling and Simulation of Furanacryloyl-Lys-Leu-OH Interactions with Biological Systems

Computational modeling and molecular dynamics (MD) simulations are powerful tools for understanding the behavior of molecules at an atomic level. ebsco.commdpi.com For this compound, these techniques can provide invaluable insights into its interactions with biological targets.

By simulating the dynamic movements of atoms and molecules, researchers can predict how this compound binds to proteins, the conformational changes that occur upon binding, and the key amino acid residues involved in the interaction. ebsco.commdpi.com Software packages like GROMACS and LAMMPS are instrumental in performing these simulations. nih.govplos.orglammps.org

Key Areas for Computational Investigation:

Binding Site Prediction: Identifying potential binding pockets on target proteins. nih.gov

Molecular Docking: Predicting the preferred orientation of this compound when bound to a receptor to form a stable complex. mdpi.comnih.gov

Free Energy Calculations: Estimating the binding affinity of the peptide to its target.

Conformational Analysis: Studying the flexibility of the peptide and how its shape changes in different environments. mdpi.com

These computational approaches can significantly accelerate the discovery process by prioritizing candidate peptides for experimental validation, thereby reducing the time and cost associated with laboratory research. frontiersin.orgbiophysics.org

Integration with High-Throughput Screening for Mechanistic Discovery

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. nih.gov Integrating HTS with furanacryloyl-peptide libraries, including derivatives of this compound, can be a powerful strategy for discovering new biological functions and understanding their mechanisms of action.

HTS assays can be designed to measure various biological endpoints, such as enzyme inhibition, receptor binding, or changes in cellular signaling pathways. mdpi.com For instance, furanacryloyl-peptides have been used as substrates in assays to measure the activity of enzymes like angiotensin-I-converting enzyme (ACE). researchgate.netresearchgate.netdairy-journal.orgresearchgate.netfrontiersin.org

Future HTS Applications:

Target Identification: Screening this compound against diverse panels of proteins to identify novel biological targets.

Mechanism of Action Studies: Using cell-based assays to elucidate the downstream effects of peptide binding.

Structure-Activity Relationship (SAR) Elucidation: Screening libraries of related furanacryloyl-peptides to determine which structural features are critical for activity. researchgate.net

The development of novel and sensitive assay formats, such as fluorescence-based or luminescence-based readouts, will be crucial for the successful implementation of HTS campaigns for furanacryloyl-peptides. drugtargetreview.com

Development of Advanced Imaging Probes and Biosensors Based on Furanacryloyl-Lys-Leu-OH Scaffold

The unique spectroscopic properties of the furanacryloyl group make it an attractive scaffold for the development of imaging probes and biosensors. The furan (B31954) ring system is a fluorophore, and its emission properties can be sensitive to the local environment, making it suitable for creating probes that change their fluorescence upon binding to a target.

By conjugating this compound or related peptides to other imaging agents (e.g., radionuclides for PET or SPECT imaging, or paramagnetic ions for MRI), researchers can create targeted probes for in vivo imaging. unito.itnih.govmeduniwien.ac.at These probes could be used to visualize the distribution of specific receptors or enzymes in living organisms, aiding in disease diagnosis and monitoring treatment response. rsc.org

Potential Applications:

| Probe/Sensor Type | Application |

| Fluorescent Probes | Visualizing target molecules in live cells and tissues. rsc.orguq.edu.au |

| PET/SPECT Tracers | Non-invasive in vivo imaging of disease-related biomarkers. nih.govmeduniwien.ac.at |

| MRI Contrast Agents | Enhancing the contrast of specific tissues or organs in MRI scans. unito.itmeduniwien.ac.at |

| Biosensors | Detecting the presence of specific analytes in biological samples. |

The design of such probes requires careful consideration of the linker used to attach the imaging moiety to the peptide, as it can influence the probe's pharmacokinetics and target selectivity. unito.it

Elucidating Undiscovered Biochemical Pathways Involving Furanacryloyl-Modified Peptides

While furanacryloyl-peptides are primarily known as synthetic tools, there is a possibility that naturally occurring furanacryloyl-modified peptides exist and play roles in biological processes that are yet to be discovered. The metabolic pathways of peptides are complex and involve a host of chemical reactions. jax.org

Future research could focus on searching for endogenous furanacryloyl-peptides in various organisms. This would involve the use of advanced analytical techniques, such as mass spectrometry, to identify and characterize these molecules from complex biological samples.

If such peptides are discovered, the next step would be to elucidate the biochemical pathways in which they are involved. This could include identifying the enzymes responsible for their synthesis and degradation, as well as their downstream targets and biological functions. This line of inquiry could open up entirely new areas of biochemistry and reveal novel regulatory mechanisms in living organisms.

Q & A

Q. What are the key steps to synthesize FA-Lys-Leu-OH with high purity, and how can intermediates be validated?

- Methodological Answer :

Synthesis typically involves solid-phase peptide synthesis (SPPS) with Fmoc-protected lysine and leucine residues. Critical steps include:- Deprotection : Use 20% piperidine in DMF to remove Fmoc groups .

- Coupling : Activate carboxyl groups with HBTU/HOBt and monitor reaction completion via Kaiser test .

- Cleavage and Purification : Cleave from resin using TFA/water/TIS (95:2.5:2.5), then purify via reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

Validate intermediates using LC-MS for molecular weight confirmation and NMR (¹H, ¹³C) to verify structural integrity .

Q. How should researchers characterize this compound to confirm its identity and purity?

- Methodological Answer :

- Purity : Analyze via HPLC (≥95% purity threshold) with UV detection at 280 nm (folate absorption) .

- Structural Confirmation :

- Mass Spectrometry (MS) : ESI-MS in positive ion mode to confirm [M+H]⁺ (calculated for C₁₉H₂₉N₃O₅: 378.2 g/mol) .

- NMR Spectroscopy : Compare ¹H and ¹³C spectra with literature data for lysine δ-CH₂ (1.4–1.7 ppm) and leucine isopropyl groups (0.9–1.0 ppm) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s stability under physiological conditions?

- Methodological Answer :

- Experimental Design :

pH Stability : Incubate in buffers (pH 4–8, 37°C) and quantify degradation via HPLC at intervals (0, 24, 48 hrs) .

Serum Stability : Add to fetal bovine serum (10% v/v) and analyze remaining intact compound using LC-MS/MS .

- Data Interpretation : Use Arrhenius kinetics to model degradation rates and identify instability hotspots (e.g., peptide bonds) .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer :

- Cross-Validation : Replicate experiments using standardized protocols (e.g., cell lines, incubation times) to isolate variables .

- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s test) to identify outliers or methodological biases .

- Mechanistic Studies : Perform SPR (surface plasmon resonance) to quantify folate receptor binding affinity, resolving discrepancies in cellular uptake efficiency .

Q. How can this compound be optimized for targeted drug delivery systems?

- Methodological Answer :

- Conjugation Efficiency :

- Use maleimide-thiol chemistry to conjugate this compound to PEGylated nanoparticles; quantify folate density via fluorescence labeling .

- In Vivo Validation :

- Employ SPECT/CT imaging with ⁹⁹mTc-labeled conjugates to track tumor targeting efficiency in xenograft models .

Q. What analytical techniques are critical for detecting impurities in this compound batches?

- Methodological Answer :

Data Management & Reproducibility

Q. How should researchers document this compound synthesis protocols to ensure reproducibility?

Q. What criteria determine whether this compound data is suitable for publication?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.